molecular formula C16H16N4O6S B2475340 5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one CAS No. 2034323-02-7

5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2475340
CAS No.: 2034323-02-7
M. Wt: 392.39
InChI Key: OYYRZBPZSISCAD-UHFFFAOYSA-N
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Description

5-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex synthetic compound designed for advanced pharmaceutical and biochemical research. Its molecular architecture integrates a benzo[d]oxazol-2(3H)-one scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities, linked via a sulfonyl group to a pyrrolidine-substituted methoxypyrazine moiety. This specific structural combination suggests potential as a key intermediate or candidate for developing novel therapeutic agents. Researchers may investigate its applicability as a core scaffold in drug discovery projects, particularly in areas where related heterocyclic compounds have shown promise. The presence of the sulfonyl group can significantly influence the compound's electronic properties, membrane permeability, and its ability to act as a hydrogen bond acceptor, which are critical parameters for optimizing target engagement and pharmacokinetic profiles. This product is intended for use in laboratory research to study structure-activity relationships (SAR), enzyme inhibition, and receptor binding assays. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for the latest findings on related chemical entities to guide their experimental design.

Properties

IUPAC Name

5-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O6S/c1-24-14-15(18-6-5-17-14)25-10-4-7-20(9-10)27(22,23)11-2-3-13-12(8-11)19-16(21)26-13/h2-3,5-6,8,10H,4,7,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYRZBPZSISCAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that exhibits significant potential in various biological activities. Its unique structure, which combines multiple heterocyclic rings and functional groups, suggests interactions with various biological targets. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and neuroprotective properties.

Structural Characteristics

The compound features several key structural components:

  • Methoxypyrazinyl Group : Known for its diverse biological activities.
  • Pyrrolidine Ring : Often associated with neuroprotective effects.
  • Benzo[d]oxazole Moiety : Linked to various pharmacological properties.

These components suggest that the compound may exhibit enhanced biological activity compared to simpler derivatives.

Antimicrobial Activity

Research indicates that compounds with similar structural features can demonstrate antimicrobial properties. For example, studies on benzoxazole derivatives have shown activity against various bacterial strains:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound 1Bacillus subtilis32 µg/mL
Compound 2Escherichia coli16 µg/mL
Compound 3Pichia pastoris8 µg/mL

The presence of electron-donating substituents in the structure has been correlated with increased antimicrobial activity, as seen in certain derivatives of benzoxazole .

Anticancer Potential

The anticancer properties of the compound are particularly noteworthy. Various studies have established a structure–activity relationship for benzoxazole derivatives, demonstrating cytotoxic effects against several cancer cell lines:

  • Breast Cancer : MCF-7 and MDA-MB-231 cells
  • Lung Cancer : A549 and H1975 cells
  • Colorectal Cancer : HCT-116 cells

For instance, a study reported that certain benzoxazole derivatives exhibited IC50 values in the micromolar range against these cell lines, indicating substantial cytotoxicity .

Neuroprotective Effects

Certain compounds related to this structure have shown promise in neuroprotection. Research suggests that the pyrrolidine ring may play a crucial role in protecting neuronal cells from oxidative stress and apoptosis. For example, compounds with similar structures have been tested for their ability to reduce neuronal cell death in models of neurodegenerative diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways.
  • DNA Interaction : Some derivatives exhibit DNA-binding capabilities, which can lead to cytotoxic effects in cancer cells.

Interaction Studies

Interaction studies typically involve assessing binding affinities and functional activities against specific targets. For example, a study might utilize surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding interactions between the compound and its biological targets .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

  • Pharmaceutical Development : Investigations into its efficacy against infectious diseases and cancer have led to promising results, suggesting it as a candidate for drug development.
  • Agricultural Chemistry : Similar compounds have been explored for their pesticidal properties, indicating possible applications in crop protection.
  • Material Science : The unique properties of such organic compounds can be harnessed for designing new materials with specific functionalities .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one exhibit promising biological activities, including:

  • Antifungal Activity : Compounds containing nitrogen or oxygen functional groups have shown significant antifungal properties. For instance, related structures have demonstrated over 80% inhibition rates against various fungal strains .
  • Antileishmanial Activity : Recent studies on related compounds have indicated potential antileishmanial effects, suggesting that this compound may also exhibit similar pharmacological properties .

Synthesis and Modification

The synthesis of this compound typically involves multi-step processes to achieve the desired yield and purity. The reactions can be tailored to modify the compound's structure, thereby enhancing its biological activity or altering its pharmacokinetic properties .

Potential Applications

This compound has several potential applications in scientific research and drug development:

Application Area Description
Medicinal Chemistry The compound's unique structure may lead to the development of new therapeutic agents targeting specific diseases, particularly fungal infections and leishmaniasis.
Pharmaceutical Research Its diverse biological activities make it a candidate for further investigation in drug formulation and efficacy studies.
Chemical Biology Understanding its interactions with biological systems can provide insights into its mechanism of action and therapeutic potential.

Q & A

Q. What are the recommended synthetic strategies for 5-((3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one?

The synthesis of this compound likely involves multi-step reactions, starting with the preparation of the pyrrolidine-sulfonyl intermediate. Key steps include:

  • Sulfonylation : Reacting pyrrolidine derivatives with sulfonyl chlorides under controlled conditions (e.g., DCM, room temperature) to introduce the sulfonyl group .
  • Coupling of heterocycles : Using nucleophilic aromatic substitution to attach the 3-methoxypyrazine moiety to the pyrrolidine ring via an ether linkage .
  • Cyclization : Forming the benzo[d]oxazol-2(3H)-one core through condensation reactions, as seen in analogous benzoxazolone syntheses .

Q. How can researchers characterize the structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry, particularly for the pyrrolidine and pyrazine rings .
  • Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For resolving ambiguous stereochemistry, as demonstrated in structurally similar pyrazoline derivatives .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Antimicrobial screening : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, following protocols for related benzoxazolones .
  • Enzyme inhibition studies : Target kinases or proteases, given the sulfonyl group’s potential interaction with catalytic sites .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrrolidine-sulfonyl intermediate?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates for sulfonylation .
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity, as shown in pyrazole and oxadiazole syntheses .
  • Catalytic additives : Use DMAP or triethylamine to stabilize reactive intermediates .

Q. How to resolve contradictions in bioactivity data across studies?

  • Dose-response validation : Replicate assays using standardized protocols (e.g., OECD guidelines) to eliminate variability .
  • Structural analogs : Compare activity with simplified derivatives (e.g., removing the methoxypyrazine group) to isolate functional contributions .
  • Computational docking : Model interactions with target proteins to identify conflicting binding modes .

Q. What experimental designs are robust for pharmacokinetic studies?

  • Randomized block designs : Account for variability in biological matrices (e.g., plasma, tissue homogenates) by splitting samples into subplots, as applied in pharmacological studies .
  • LC-MS/MS quantification : Optimize chromatographic conditions (e.g., C18 columns, methanol/water gradients) for detecting sulfonyl and heterocyclic metabolites .

Q. How to investigate structure-activity relationships (SAR) for the pyrazine-pyrrolidine motif?

  • Isosteric replacements : Substitute pyrazine with pyridine or triazole rings to assess electronic effects .
  • Functional group modulation : Modify the methoxy group to ethoxy or hydrogen to evaluate steric and hydrophobic contributions .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate spatial descriptors (e.g., electrostatic potential) with activity data .

Q. What methods address stability challenges in aqueous solutions?

  • pH-dependent degradation studies : Monitor hydrolysis of the sulfonyl and oxazolone groups using HPLC at physiological pH (4–8) .
  • Lyophilization : Stabilize the compound by formulating with cryoprotectants (e.g., trehalose) .

Q. How to validate computational predictions of metabolic pathways?

  • In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and identify Phase I/II metabolites via UPLC-HRMS .
  • Isotopic labeling : Use deuterated analogs to trace metabolic cleavage sites .

Methodological Guidance for Data Interpretation

Q. Interpreting conflicting crystallography and NMR data

  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility in solution vs. rigid crystal states .
  • DFT calculations : Compare theoretical and experimental bond angles/distances to identify discrepancies .

Q. Designing controls for heterocyclic reactivity studies

  • Blank reactions : Exclude catalysts or reagents to confirm spontaneous cyclization pathways .
  • Isotopic tracing : Introduce 15N or 13C labels to track atom migration during ring formation .

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